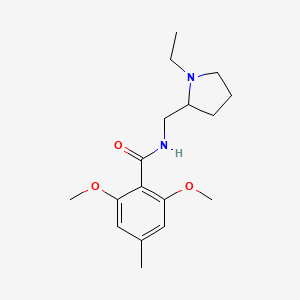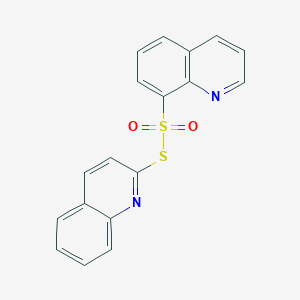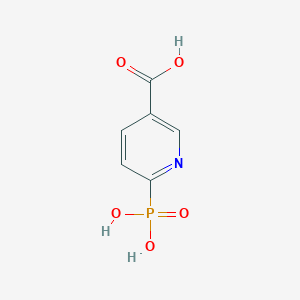
3-Pyridinecarboxylic acid, 6-phosphono-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-phosphononicotinic acid is an organic compound that features both a phosphonic acid group and a nicotinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-phosphononicotinic acid typically involves the reaction of nicotinic acid derivatives with phosphorous reagents. One common method involves the reaction of nicotinic acid with phosphorous trichloride and water, followed by oxidation to yield the desired phosphonic acid derivative .
Industrial Production Methods
While specific industrial production methods for 6-phosphononicotinic acid are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-phosphononicotinic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The nicotinic acid moiety can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the phosphonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonic acid group can yield phosphonic acid esters, while reduction of the nicotinic acid moiety can produce reduced nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-phosphononicotinic acid has several scientific research applications:
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Industry: It is used in the development of advanced materials with specific magnetic and catalytic properties.
Wirkmechanismus
The mechanism of action of 6-phosphononicotinic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique magnetic and catalytic properties, making them useful in various applications. The molecular targets and pathways involved include interactions with metal ions and the formation of supramolecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acids: Compounds like aminomethylphosphonic acid and ethylphosphonic acid share the phosphonic acid group but differ in their overall structure and properties.
Nicotinic acid derivatives: Compounds such as nicotinic acid and its esters share the nicotinic acid moiety but lack the phosphonic acid group.
Uniqueness
6-phosphononicotinic acid is unique due to the presence of both a phosphonic acid group and a nicotinic acid moiety, allowing it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This dual functionality makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks .
Eigenschaften
CAS-Nummer |
145432-84-4 |
|---|---|
Molekularformel |
C6H6NO5P |
Molekulargewicht |
203.09 g/mol |
IUPAC-Name |
6-phosphonopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6NO5P/c8-6(9)4-1-2-5(7-3-4)13(10,11)12/h1-3H,(H,8,9)(H2,10,11,12) |
InChI-Schlüssel |
YGYBRPCOYGZEBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



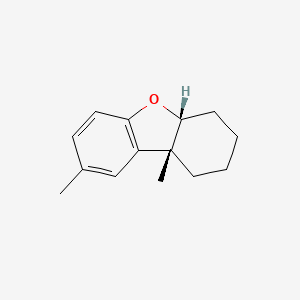
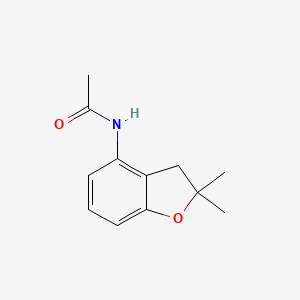
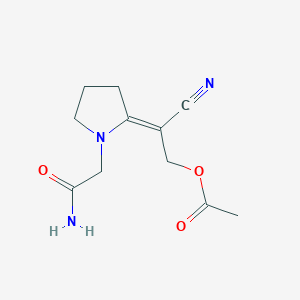
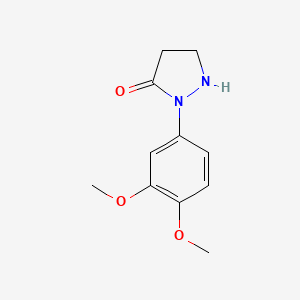

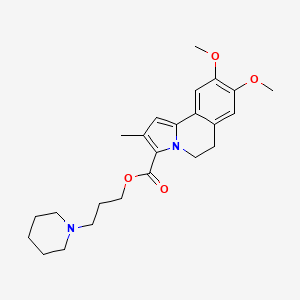
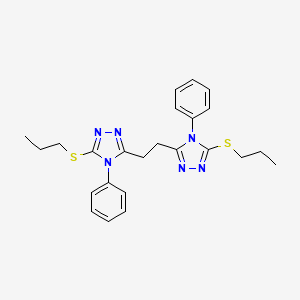
![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
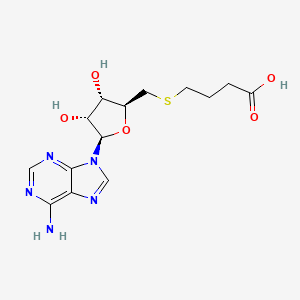
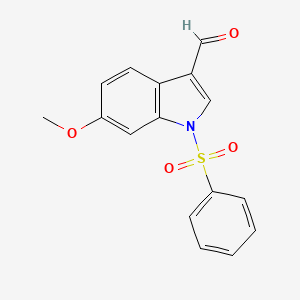
![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
